Cyclohexylammonium thiocyanate

Description

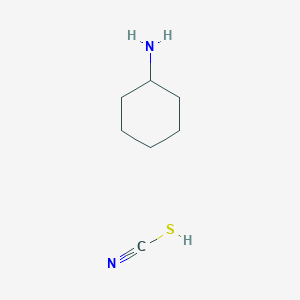

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexanamine;thiocyanic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.CHNS/c7-6-4-2-1-3-5-6;2-1-3/h6H,1-5,7H2;3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGHLDSEBVEAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(#N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285101 | |

| Record name | Thiocyanic acid, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96943-17-8 | |

| Record name | Thiocyanic acid, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of Cyclohexylammonium Thiocyanate

Principal Synthesis Routes

The most common and efficient method for preparing cyclohexylammonium thiocyanate (B1210189) is through a salt metathesis reaction. This straightforward approach involves the exchange of ions between two soluble salt reactants to form a desired insoluble product, which can then be easily separated.

Salt Metathesis Reaction Utilizing Cyclohexylammonium Chloride and Sodium Thiocyanate

The principal synthetic route to cyclohexylammonium thiocyanate involves the reaction of cyclohexylammonium chloride with sodium thiocyanate. mdpi.comresearchgate.netresearchgate.netiucr.org This reaction is typically carried out in an ethanolic medium. mdpi.comresearchgate.netiucr.orgnih.gov The driving force for this reaction is the precipitation of sodium chloride (NaCl), which is sparingly soluble in ethanol (B145695), thus shifting the equilibrium towards the formation of this compound. iucr.orgnih.gov

The reaction can be represented by the following equation:

C₆H₁₁NH₃Cl + NaSCN → C₆H₁₁NH₃SCN + NaCl(s)

In a typical procedure, equimolar amounts of cyclohexylammonium chloride and sodium thiocyanate are dissolved separately in absolute ethanol. researchgate.net The sodium thiocyanate solution is then added to the cyclohexylammonium chloride solution with stirring at room temperature. mdpi.comnih.gov The immediate formation of a white precipitate, identified as sodium chloride, is observed. nih.gov This byproduct is then removed by filtration. mdpi.comnih.gov The filtrate, containing the dissolved this compound, is then subjected to slow evaporation at room temperature to yield the crystalline product. mdpi.comnih.gov This method is reported to produce the target compound in high yields, often around 98-99%. mdpi.comresearchgate.netiucr.org

The precursor, cyclohexylammonium chloride, is itself prepared by the acid-base reaction between cyclohexylamine (B46788) and hydrochloric acid. mdpi.comnih.gov This reaction is typically performed in an ice bath due to its exothermic nature. mdpi.comnih.gov

| Reactant | Molar Mass ( g/mol ) | Role |

| Cyclohexylammonium Chloride (C₆H₁₁NH₃Cl) | 135.64 | Cation Source |

| Sodium Thiocyanate (NaSCN) | 81.07 | Anion Source |

| Ethanol (C₂H₅OH) | 46.07 | Solvent |

| Sodium Chloride (NaCl) | 58.44 | Byproduct |

| This compound (C₆H₁₁NH₃SCN) | 158.27 | Product |

Solvent System Influence on Reaction Efficiency and Product Purity

The choice of solvent is critical in the salt metathesis synthesis of this compound. Ethanol is the most commonly reported solvent for this reaction. mdpi.comresearchgate.netnih.gov Its efficacy stems from its ability to dissolve the reactants, cyclohexylammonium chloride and sodium thiocyanate, while precipitating the sodium chloride byproduct. mdpi.comnih.gov This differential solubility is the cornerstone of the reaction's high efficiency, driving the equilibrium towards the formation of the desired product. iucr.orgnih.gov

The use of absolute ethanol is specified in several procedures, suggesting that the presence of water could be detrimental to the reaction, likely by increasing the solubility of sodium chloride and thus reducing the yield of the desired product. researchgate.net After the removal of the sodium chloride precipitate, the ethanolic solution of this compound is typically subjected to slow evaporation at room temperature. mdpi.comnih.gov This controlled evaporation allows for the formation of well-defined crystals of the product. researchgate.net The purity of the final product is further enhanced through recrystallization, often from ethanol or a mixed solvent system. nih.govregulations.gov

Advanced Purification and Crystallization Techniques

To obtain high-purity this compound suitable for applications such as single-crystal X-ray diffraction analysis, advanced purification and crystallization techniques are employed. These methods are crucial for removing any remaining impurities, including unreacted starting materials and the sodium chloride byproduct.

Recrystallization Protocols for Enhanced Purity

Recrystallization is a standard and highly effective method for purifying solid organic compounds. For this compound, recrystallization from ethanol is a common practice. mdpi.comresearchgate.netnih.gov This process involves dissolving the crude product in a minimum amount of hot ethanol and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while the more soluble impurities remain in the mother liquor.

In some instances, a dual-solvent recrystallization method is employed to achieve even higher purity. nih.govregulations.gov For example, a procedure involving dissolving the compound in ethanol followed by the addition of water has been described for a similar compound, highlighting the importance of solvent polarity in inducing crystallization. regulations.gov Another protocol for a related compound involved recrystallization from chloroform. researchgate.net For this compound specifically, dissolving the crude product in isopropanol, followed by filtration and slow evaporation at ambient temperature, has been reported to yield a highly pure product. nih.gov

| Solvent | Rationale for Use in Recrystallization |

| Ethanol | Good solubility at high temperatures and lower solubility at room temperature for the target compound. mdpi.comresearchgate.netnih.gov |

| Isopropanol | Used for obtaining high purity crystals by dissolving the compound, filtering, and then evaporating the solvent. nih.gov |

| Chloroform | Reported for recrystallization of a related thiocyanate complex. researchgate.net |

Preparation of Single Crystals for Diffraction Analysis

The growth of single crystals of sufficient size and quality is a prerequisite for determining the molecular structure of a compound by X-ray diffraction. For this compound, single crystals suitable for this analysis have been successfully grown by the slow evaporation of an ethanolic solution of the purified compound at room temperature. mdpi.comresearchgate.net This method allows for the gradual and ordered arrangement of the molecules into a crystal lattice.

The process typically involves leaving the filtrate, after the removal of the sodium chloride byproduct, to evaporate slowly over a period of several days. researchgate.net This unhurried crystal growth minimizes the formation of defects and results in well-defined, colorless crystals. mdpi.comresearchgate.net The quality of the resulting single crystals is crucial for obtaining accurate crystallographic data, which provides valuable insights into the compound's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

The crystal structure of this compound has been determined to be in the trigonal space group R-3, with the cyclohexylammonium cation adopting a chair conformation. researchgate.net The crystal packing is characterized by N-H···N and N-H···S hydrogen-bonding interactions, which link the cations and anions into a three-dimensional network. researchgate.net

Comprehensive Structural Elucidation of Cyclohexylammonium Thiocyanate

Single Crystal X-ray Diffraction (SXRD) Analysis

Single-crystal X-ray diffraction (SXRD) analysis has been instrumental in determining the precise three-dimensional arrangement of atoms and molecules within a crystal of cyclohexylammonium thiocyanate (B1210189). This technique provides definitive information on the compound's crystal system, space group, unit cell dimensions, and the intricate network of intermolecular forces that stabilize the crystal lattice.

Crystallographic System and Space Group Determination

Studies have reported two different crystallographic systems for cyclohexylammonium thiocyanate. One investigation identified the crystal system as monoclinic with the space group P2₁/c. dntb.gov.uamdpi.com Another study reported a trigonal crystal system with the space group R-3:H. researchgate.netiucr.org This discrepancy suggests the possibility of polymorphism, where the compound can exist in different crystalline forms depending on the crystallization conditions.

Unit Cell Parameters and Asymmetric Unit Composition

The unit cell parameters for the monoclinic form were determined as a = 15.8179 (5) Å, b = 10.6222 (3) Å, c = 13.8751 (4) Å, and β = 109.362 (1)°, with a volume of 2199.45 (11) ų. mdpi.com For the trigonal form, the unit cell parameters were found to be a = 23.4036 (6) Å and c = 8.3373 (2) Å, resulting in a volume of 3954.8 (2) ų. researchgate.netiucr.org

The asymmetric unit in both determined structures of this compound consists of one cyclohexylammonium cation (C₆H₁₁NH₃⁺) and one thiocyanate anion (SCN⁻). researchgate.netiucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Monoclinic (P2₁/c) | Trigonal (R-3:H) |

| Crystal System | Monoclinic | Trigonal |

| Space Group | P2₁/c | R-3:H |

| a (Å) | 15.8179 (5) | 23.4036 (6) |

| b (Å) | 10.6222 (3) | - |

| c (Å) | 13.8751 (4) | 8.3373 (2) |

| β (°) ** | 109.362 (1) | - |

| Volume (ų) ** | 2199.45 (11) | 3954.8 (2) |

| Z | 2 | 18 |

Conformational Analysis of the Cyclohexylammonium Cation

In the solid state, the cyclohexylammonium ring consistently adopts a chair conformation. dntb.gov.uaresearchgate.netuum.edu.myresearchgate.netusm.myiucr.org However, this chair is not perfectly symmetrical and exhibits a slight distortion. dntb.gov.uaresearchgate.netuum.edu.myresearchgate.netusm.my The degree of this distortion can be quantified by puckering parameters. For the trigonal form, the puckering parameters were determined to be Q = 0.5669 (18) Å, θ = 177.95 (18)°, and φ = 161 (5)°. researchgate.netiucr.org An ideal chair conformation would have a θ value of 180°. researchgate.netiucr.org

The ammonium (B1175870) (-NH₃⁺) functional group attached to the cyclohexane (B81311) ring is observed to be in an equatorial position. dntb.gov.uaresearchgate.netiucr.orguum.edu.myresearchgate.netusm.my This orientation is energetically favorable as it minimizes steric hindrance, specifically the 1,3- and 1,5-diaxial interactions that would occur if the bulky ammonium group were in an axial position. researchgate.netuum.edu.myresearchgate.netusm.my

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of hydrogen bonds. researchgate.netuum.edu.myresearchgate.netusm.my These interactions occur between the hydrogen atoms of the ammonium group (N-H) and the nitrogen and sulfur atoms of the thiocyanate anion. researchgate.netuum.edu.myresearchgate.netusm.my Specifically, N-H···N and N-H···S hydrogen bonds have been identified. researchgate.netuum.edu.myresearchgate.netusm.my These hydrogen bonds link the cations and anions, creating a three-dimensional network that extends throughout the crystal. researchgate.netuum.edu.myresearchgate.netusm.my In the trigonal form, a strong N-H···N hydrogen bond links the cation and anion within the asymmetric unit, and these units are further connected by intermolecular N-H···S hydrogen bonds where the sulfur atom acts as a bifurcated acceptor. iucr.org

Table 2: Hydrogen Bond Geometry for Trigonal this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H2N···N2 | - | - | - | - |

| N1-H1N···S1 | - | - | - | - |

| N1-H3N···S1 | - | - | - | - |

N—H···N Hydrogen Bonding Characterization

A primary feature of the this compound crystal structure is the presence of strong hydrogen bonds between the ammonium group (N-H) of the cation and the nitrogen atom of the thiocyanate anion (SCN⁻). dntb.gov.uausm.my In the asymmetric unit of the crystal, a significant N1–H2N···N2 hydrogen bond directly links the cation to the anion. iucr.org This interaction is a key contributor to the initial pairing of the ionic components within the crystal lattice. researchgate.netiucr.org

Table 1: Hydrogen Bond Geometry for N—H···N Interactions Data extracted from crystallographic studies of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A (°) |

| N1—H2N···N2 | 0.90(2) | 1.94(2) | 2.836(2) | 173(2) |

Source: Adapted from Acta Crystallographica Section E, 2015, E71, o62-o63. iucr.org

N—H···S Hydrogen Bonding Characterization

In addition to the N—H···N interactions, the crystal structure is further stabilized by hydrogen bonds involving the sulfur atom of the thiocyanate anion. dntb.gov.ua The ammonium group's protons also form intermolecular N—H···S hydrogen bonds. researchgate.netiucr.org Specifically, the sulfur atom (S1) acts as a bifurcated acceptor, engaging in hydrogen bonds with two different hydrogen atoms from the ammonium group (N1–H1N and N1–H3N) of a neighboring cation. iucr.org These interactions are crucial for extending the structure into a more complex, multi-dimensional array.

Table 2: Hydrogen Bond Geometry for N—H···S Interactions Data extracted from crystallographic studies of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A (°) |

| N1—H1N···S1 | 0.87(2) | 2.50(2) | 3.332(2) | 160(2) |

| N1—H3N···S1 | 0.89(2) | 2.48(2) | 3.328(2) | 160(2) |

Source: Adapted from Acta Crystallographica Section E, 2015, E71, o62-o63. iucr.org

Role of Co-crystallized Solvent Molecules in Hydrogen Bonding (in derivatives)

In derivatives of this compound, such as complex salts containing metal-thiocyanate anions, co-crystallized solvent molecules, typically water, play a pivotal role in the hydrogen-bonding scheme. nih.govmdpi.com For instance, in the structure of (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O, water molecules act as bridges, forming both N—H···O bonds with the cyclohexylammonium cation and O—H···S bonds with the thiocyanate ligands. mdpi.comresearchgate.net Similarly, in (C₆H₁₄N)₃[Fe(SCN)₆]·2.5H₂O, strong hydrogen bonds are observed between the ammonium group and solvated water molecules, as well as between the water molecules and the sulfur terminals of the thiocyanate ligands. nih.gov These interactions demonstrate that solvent molecules are not passive occupants of the crystal lattice but are integral components that significantly contribute to the formation and stability of the three-dimensional structure. nih.gov

Investigation of Structural Disorder Phenomena and Temperature Dependencies

Structural disorder is a known phenomenon in some cyclohexylammonium-based compounds. nih.gov This disorder can arise from factors such as loose packing in hydrophobic regions or phase transitions that occur with increasing temperature. nih.gov A notable example is the derivative (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O, which exhibits significant structural disorder at room temperature. mdpi.comresearchgate.net To obtain a more ordered structure for accurate crystallographic analysis, data for this compound were also collected at a low temperature of 120 K. mdpi.comresearchgate.net In contrast, the cyclohexylammonium cation in the related iron complex, (C₆H₁₄N)₃[Fe(SCN)₆]·2.5H₂O, was found to be ordered, though disorder was present in the isothiocyanate ligands and water molecules. nih.gov The tendency for disorder and the influence of temperature highlight the dynamic nature of these complex ionic solids.

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier Transform Infrared (FTIR) Spectroscopic Assignments

FTIR spectroscopy serves as a powerful tool to confirm the presence of the functional groups within this compound and its derivatives. The spectra of these compounds show characteristic absorption bands that correspond to the vibrational modes of the cyclohexylammonium cation and the thiocyanate anion. nih.govmdpi.com

The broadness of the N-H stretching bands and their shift to lower wavenumbers (a bathochromic shift) compared to free amines is a direct indication of the extensive hydrogen bonding within the crystal lattice, as confirmed by X-ray diffraction studies. nih.govmdpi.com The presence of sharp, strong bands around 2070-2100 cm⁻¹ is a definitive marker for the C≡N stretching vibration of the thiocyanate ligand. researchgate.net

Table 3: Selected FTIR Spectroscopic Assignments for this compound Derivatives Data compiled from studies on (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O and (C₆H₁₁NH₃)₃[Fe(NCS)₆]·2.5H₂O.

| Wavenumber (cm⁻¹) | Assignment | Moiety | Source |

| ~3426 | O-H Asymmetric Stretch (broad) | H₂O | nih.gov |

| 3150–3000 | N-H Asymmetric Stretch (broad) | -NH₃⁺ | nih.govmdpi.com |

| ~2935 | C-H Asymmetric Stretch | -CH₂- | nih.govmdpi.com |

| ~2858 | C-H Symmetric Stretch | -CH₂- | nih.govmdpi.com |

| ~2096 | C≡N Stretch | SCN⁻ | researchgate.net |

| ~1597-1585 | N-H Scissoring / H₂O Bending | -NH₃⁺ / H₂O | nih.govmdpi.com |

| ~1495, 1448 | C-H Deformation | -CH₂- | mdpi.com |

| ~1342, 1265 | N-H Wagging | -NH₃⁺ | nih.gov |

| ~1173 | Ring Deformation | Cyclohexyl | nih.gov |

| ~957 | Ring Breathing | Cyclohexyl | nih.gov |

| ~841 | C-S Stretch | SCN⁻ | nih.gov |

This table presents a generalized summary. Specific peak positions can vary slightly between different complex salts.

Analysis of Characteristic Vibrational Modes (νN—H, νC=N, νC—N, νC=S)

The vibrational properties of this compound have been elucidated through Fourier Transform Infrared (FTIR) spectroscopy. The FTIR spectrum reveals distinct vibrational frequencies corresponding to the different functional groups within the cyclohexylammonium cation and the thiocyanate anion. mdpi.com

The strong, broad absorption bands observed in the range of 3150–3000 cm⁻¹ are attributed to the asymmetric stretching vibrations of the N—H bonds (νN—H) in the ammonium group of the cyclohexylammonium cation. mdpi.com The broad nature of these peaks suggests the involvement of the ammonium group in hydrogen bonding. mdpi.comnih.gov A bathochromic shift (a shift to lower frequency) in these stretching vibrations is indicative of the positively charged nitrogen atom and the formation of hydrogen bonds with surrounding moieties. mdpi.com The N-H scissoring vibration has been identified with a medium band around 1597 cm⁻¹, while N-H wagging vibrations are assigned to two weaker bands at approximately 1342 cm⁻¹ and 1265 cm⁻¹. nih.gov

The characteristic vibrational modes of the thiocyanate anion (SCN⁻) are also prominent in the FTIR spectrum. The presence of the thiocyanate ligand and its bonding characteristics are confirmed by specific vibrations. researchgate.net While detailed assignments for νC=N, νC—N, and νC=S in pure this compound are not extensively detailed in the provided search results, analysis of related metal-thiocyanate complexes provides expected regions for these vibrations. For instance, in a related cobalt complex, the ν(C≡N) stretching vibration is a key indicator of the thiocyanate's coordination mode. researchgate.net

Interactive Table of Characteristic Vibrational Modes

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

| νN—H (asymmetric stretch) | Ammonium (-NH₃⁺) | 3150–3000 | Strong, Broad | mdpi.comnih.gov |

| N-H (scissoring) | Ammonium (-NH₃⁺) | ~1597 | Medium | nih.gov |

| N-H (wagging) | Ammonium (-NH₃⁺) | ~1342, ~1265 | Weak | nih.gov |

Spectroscopic Signatures of Hydrogen Bonding Interactions

The crystal structure of this compound is significantly influenced by hydrogen bonding interactions, which are evident in its spectroscopic data. researchgate.net In the solid state, the cyclohexylammonium cations and thiocyanate anions are linked by N—H···N and N—H···S hydrogen bonds, creating a three-dimensional network. researchgate.netiucr.org

The involvement of the ammonium group's protons in hydrogen bonding with both the nitrogen and sulfur atoms of the thiocyanate anion is a key feature. researchgate.netiucr.org Specifically, a strong N1–H2N···N2 hydrogen bond connects the cation and the anion within the asymmetric unit. iucr.org This primary interaction is further supported by intermolecular N1–H1N···S1 and N1–H3N···S1 hydrogen bonds, where the sulfur atom acts as a bifurcated acceptor. iucr.org

Spectroscopically, these hydrogen bonding interactions are manifested in the FTIR spectrum. The broadness of the νN—H stretching bands in the 3150–3000 cm⁻¹ region is a direct consequence of the hydrogen bonds. mdpi.comnih.gov This broadening indicates a range of N-H bond energies and environments due to their participation in these intermolecular forces. mdpi.com The observed bathochromic shift in the νN—H asymmetric stretch is also a hallmark of hydrogen bond formation, as it weakens the N-H bond, causing it to vibrate at a lower frequency. mdpi.com In related hydrated complexes, N—H···O and O—H···S hydrogen bonds have also been identified, further illustrating the diverse hydrogen bonding capabilities of the constituent ions. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the characterization of this compound. researchgate.net While detailed NMR data specifically for this compound is not extensively provided in the search results, the use of NMR for the characterization of related compounds, such as cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate, confirms its utility in elucidating the structure of the cyclohexylammonium cation. mdpi.comresearchgate.net

For the cyclohexylammonium ion, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the cyclohexyl ring and the ammonium group. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the cyclohexyl ring and the protons of the ammonium group. The chemical shifts and coupling patterns of the ring protons would be indicative of the chair conformation of the cyclohexane ring. researchgate.net The ammonium protons would likely appear as a broad signal due to exchange processes and coupling with the nitrogen atom.

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the cyclohexyl ring. The number of signals would depend on the symmetry of the molecule. Given the chair conformation, different chemical shifts would be expected for the carbon atoms in different positions on the ring. researchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopic Analysis

The electronic transitions of this compound have been studied using Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy. researchgate.net The compound has been characterized by UV-Vis-NIR spectroscopy as part of the synthesis of more complex materials. mdpi.com

The UV-Vis-NIR region of the electromagnetic spectrum provides information about the electronic structure of a molecule. process-insights.com For this compound, any absorption bands in this region would likely be due to electronic transitions within the thiocyanate anion, as the cyclohexylammonium cation is not expected to have significant absorption in the visible or near-infrared regions.

In studies of related metal complexes, the UV-Vis-NIR spectrum is primarily used to investigate the d-d electronic transitions of the metal center and charge-transfer bands involving the metal and the thiocyanate ligand. mdpi.com While a specific UV-Vis-NIR spectrum for pure this compound is not detailed in the provided search results, its characterization using this technique has been mentioned, suggesting that it is transparent in the visible region and may have absorptions in the UV or NIR regions. mdpi.comresearchgate.net

Theoretical and Computational Chemistry of Cyclohexylammonium Thiocyanate

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in understanding the fundamental properties of cyclohexylammonium thiocyanate (B1210189) at the molecular level. These calculations provide a theoretical framework for interpreting experimental data and predicting the behavior of the compound.

The initial step in the computational analysis involves the optimization of the molecular geometry of the cyclohexylammonium cation and the thiocyanate anion. This process seeks to find the lowest energy conformation of the molecules. The starting point for this optimization is often the experimentally determined crystal structure. In the case of cyclohexylammonium thiocyanate, X-ray diffraction has shown that the cyclohexylammonium ring adopts a slightly distorted chair conformation, with the ammonium (B1175870) group in an equatorial position to minimize steric hindrance nih.gov.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for this compound (Note: Theoretical values are not available in the reviewed literature and are presented here as a template for future studies.)

| Parameter | Experimental (Å/°) nih.gov | Theoretical (DFT) (Å/°) |

|---|---|---|

| Thiocyanate Anion | ||

| S1—C7 Bond Length | 1.6486 | Data not available |

| C7—N2 Bond Length | 1.155 | Data not available |

| S1—C7—N2 Bond Angle | 179.3 | Data not available |

| Cyclohexylammonium Cation | ||

| N1—C1 Bond Length | 1.4978 | Data not available |

| Average C—C Bond Length | ~1.52 | Data not available |

The electronic structure of the compound, including the distribution of electron density and the nature of chemical bonding, is also elucidated through these calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter; a larger gap generally implies higher stability and lower chemical reactivity nih.gov.

For this compound, the HOMO is expected to be localized on the electron-rich thiocyanate anion, which can act as an electron donor. Conversely, the LUMO is likely associated with the cyclohexylammonium cation, which can act as an electron acceptor. The energy of this gap dictates the energy required for an electronic transition to occur. While the precise calculated value for the HOMO-LUMO gap of this compound is not available in the current literature, this type of analysis is fundamental to understanding its electronic behavior and potential for charge transfer interactions. A molecule with a low HOMO-LUMO gap is generally more polarizable and has higher chemical reactivity nih.gov.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which can then be compared with experimental data. This comparison helps in the assignment of spectral bands to specific molecular motions.

For this compound, key vibrational modes include the N-H stretching of the ammonium group, the C-H stretching and bending modes of the cyclohexyl ring, and the characteristic stretching modes of the thiocyanate anion (C≡N and C-S). The presence of hydrogen bonding in the crystal structure is expected to cause shifts in the vibrational frequencies of the participating functional groups. For instance, the N-H stretching frequencies would likely be red-shifted (shifted to lower wavenumbers) due to the N-H···N and N-H···S interactions nih.gov.

A comparison of theoretical and experimental vibrational frequencies allows for the application of a scaling factor to the calculated values to improve their agreement with the experimental spectrum, accounting for anharmonicity and other systematic errors in the computational method.

Table 2: Correlation of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound (Note: A comprehensive set of theoretical and experimental frequencies for the entire compound is not available in the reviewed literature. This table serves as a template.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | Data not available | Data not available | Ammonium group vibration |

| C≡N Stretch | Data not available | Data not available | Thiocyanate anion vibration |

| C-S Stretch | Data not available | Data not available | Thiocyanate anion vibration |

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. Specifically, the ammonium protons act as hydrogen bond donors, forming N-H···N interactions with the nitrogen atom of the thiocyanate anion and N-H···S interactions with the sulfur atom nih.gov.

Table 3: Calculated Intermolecular Interaction Energies for this compound (Note: Specific calculated energies for this compound are not available in the reviewed literature.)

| Interaction Type | Calculated Interaction Energy (kJ/mol) |

|---|---|

| N-H···N | Data not available |

Advanced Computational Characterization of Non-Covalent Interactions

To gain a more nuanced understanding of the intermolecular interactions that dictate the supramolecular assembly of this compound, advanced computational techniques are employed.

For this compound, the fingerprint plot would reveal the prevalence of different types of contacts. The strong N-H···N and N-H···S hydrogen bonds would appear as distinct spikes in the plot. Other significant contacts would likely include H···H interactions, arising from the hydrogen-rich cyclohexyl rings, as well as C···H, S···H, and N···H contacts. By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be determined, offering a quantitative measure of their importance in the crystal packing. For instance, in a related compound, 4-aminopyridinium (B8673708) thiocyanate, H···H, C···H, S···H, and N···H interactions were found to be the most significant contributors to the crystal packing researchgate.net.

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: A Hirshfeld surface analysis for this specific compound is not available in the reviewed literature.)

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| S···H/H···S | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

| Other | Data not available |

| Total | 100 |

This detailed computational analysis, from geometry optimization to the intricate mapping of non-covalent interactions, provides a comprehensive theoretical understanding of the chemical and physical properties of this compound.

Applications of Cyclohexylammonium Thiocyanate in Advanced Materials Science

Utilization as a Single-Source Precursor (SSP) for Metal Chalcogenide Nanomaterials

The use of cyclohexylammonium-based metal-thiocyanate complexes as single-source precursors represents a significant strategy in nanomaterial synthesis. rsc.org The thermal decomposition of these complexes provides a straightforward route to produce metal oxides or metal sulfides, with the final product being determined by the pyrolysis atmosphere. researchgate.netnih.gov The cyclohexylammonium cation not only facilitates the formation of stable, crystalline precursor compounds but also acts as a soft template during its decomposition, influencing the porosity of the final nanomaterial. mdpi.comresearchgate.net

A complex known as cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate, (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O, has been successfully employed as an SSP for the synthesis of both nickel oxide (NiO) and nickel sulfide (B99878) (NiS) nanocrystals. mdpi.comresearchgate.net The synthesis of the final nanomaterial is dictated by the atmospheric conditions during the thermal decomposition (pyrolysis) of the precursor.

Pyrolysis of the precursor in air at 550 °C yields pure, cubic-phase NiO nanoparticles. researchgate.net Conversely, when the decomposition is carried out under an inert helium atmosphere at 500 °C, the product is nanocrystalline nickel sulfide (NiS). mdpi.comresearchgate.net This atmosphere-dependent selectivity allows for precise control over the final product. The resulting NiO and NiS nanocrystals are characterized by their high surface area and mesoporous structure. mdpi.com

| Target Nanomaterial | Pyrolysis Atmosphere | Temperature (°C) | Resulting Phase | Reference |

|---|---|---|---|---|

| Nickel Oxide (NiO) | Air | 550 | Cubic | mdpi.comresearchgate.net |

| Nickel Sulfide (NiS) | Helium (Inert) | 500 | Hexagonal | mdpi.comresearchgate.net |

The complex cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄], has been established as an effective SSP for producing cobalt-based nanostructures. nih.govresearchgate.netsemanticscholar.org Similar to the nickel precursor, the pyrolysis atmosphere is the critical factor that determines whether the sulfide or oxide is formed. nih.gov

Thermal decomposition of (C₆H₁₁NH₃)₂[Co(NCS)₄] under an inert helium atmosphere results in the formation of cobalt sulfide (CoS) nanoparticles. nih.govresearchgate.net When the same precursor is heated in the presence of air, it yields tricobalt tetraoxide (Co₃O₄) nanostructures. nih.govresearchgate.net Morphological studies have shown that this method can produce nanoparticles with a variety of shapes. researchgate.netsemanticscholar.org

| Target Nanomaterial | Pyrolysis Atmosphere | Resulting Product | Reference |

|---|---|---|---|

| Cobalt Sulfide | Helium (Inert) | CoS | nih.govresearchgate.net |

| Tricobalt Tetraoxide | Air | Co₃O₄ | nih.govresearchgate.net |

Following the same synthetic strategy, cyclohexylammonium hexaisothiocyanatochromate(III) sesquihydrate serves as an SSP for chromium-based nanomaterials. mdpi.com The thermal treatment of this organic-inorganic hybrid salt under different gaseous environments allows for the selective synthesis of either chromium sulfide or chromium oxide. Pyrolysis in an inert atmosphere yields nanocrystalline chromium sulfide (Cr₂S₃), while decomposition in air produces chromium oxide (Cr₂O₃). mdpi.com This method provides a reliable route to these important nanomaterials which have applications in catalysis and magnetic materials. researchgate.netmdpi.com

A novel organic-inorganic hybrid salt, cyclohexylammonium hexaisothiocyanatoferrate(III) 2.5-hydrate, has been synthesized and utilized as a convenient single-source precursor for nanocrystalline iron oxide and iron sulfide. researchgate.net The thermal stability and decomposition pathway of this salt are highly dependent on the surrounding atmosphere. researchgate.netresearchgate.net

Heating the precursor in air at 550 °C leads to the formation of hematite (B75146) (α-Fe₂O₃) with an average crystallite size of approximately 41 nm. researchgate.net In contrast, thermal decomposition under an inert helium atmosphere at 800 °C produces iron sulfide (FeS) nanocrystals with a smaller average crystallite size of about 14 nm. researchgate.net The significant difference in crystallite size and surface area between the oxide and sulfide products highlights the influence of the decomposition pathway on the final material's properties. researchgate.net

The decomposition of cyclohexylammonium metal-thiocyanate precursors is a multi-step process that is critically influenced by the pyrolysis atmosphere. Thermogravimetric analysis (TGA) is a key technique used to study these pathways.

In an Inert Atmosphere (e.g., Helium): The decomposition typically begins with the loss of any water of hydration, followed by the breakdown of the cyclohexylammonium cations and the isothiocyanate ligands. In the absence of oxygen, the sulfur from the thiocyanate (B1210189) ligands combines with the metal center to form the corresponding metal sulfide. Volatile organic fragments from the cyclohexylammonium cation are released as gaseous byproducts. researchgate.netresearchgate.net For example, the decomposition of (C₆H₁₁NH₃)₂[Co(NCS)₄] under helium leads directly to CoS. nih.govresearchgate.net

In an Oxidizing Atmosphere (e.g., Air): The initial decomposition steps are similar, involving the loss of water and the breakdown of the organic cation. However, the presence of oxygen leads to the combustion of the organic components and the sulfur from the thiocyanate ligands. The metal center is simultaneously oxidized, resulting in the formation of a stable metal oxide. researchgate.net For instance, the pyrolysis of cyclohexylammonium hexaisothiocyanatoferrate(III) in air results in the formation of α-Fe₂O₃ as the final product. researchgate.net

The choice of atmosphere is therefore a powerful tool to selectively synthesize either metal sulfides or metal oxides from the exact same starting precursor, demonstrating the versatility of this synthetic approach. researchgate.netnih.gov

The term "soft template" refers to the use of organic molecules, such as surfactants or polymers, to direct the structure of inorganic materials. frontiersin.orgnih.gov In the context of cyclohexylammonium-based SSPs, the cyclohexylammonium cation itself acts as a soft organic template. mdpi.comresearchgate.net

During the synthesis of the precursor complex, the organic cations and metal-thiocyanate anions self-assemble into an ordered crystalline structure. researchgate.net When this precursor is subjected to thermal decomposition, the metal sulfide or oxide framework begins to form around the organic components. As the temperature increases, the cyclohexylammonium cations decompose and are eliminated as volatile gases. researchgate.netmdpi.com This process leaves behind voids or pores in the inorganic matrix, resulting in a mesoporous material. nih.govmdpi.com The flexibility and size of the cyclohexylammonium cation play a role in defining the pore structure and surface area of the final NiO, NiS, CoS, and Co₃O₄ nanomaterials. mdpi.comresearchgate.net

Design and Engineering of Supramolecular Materials

Cyclohexylammonium thiocyanate serves as a versatile building block in the field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions. The distinct properties of its constituent ions, the cyclohexylammonium cation and the thiocyanate anion, enable the rational design and construction of complex, functional materials. The cation's capacity for hydrogen bonding and the anion's coordination versatility are pivotal in creating ordered structures with diverse dimensionalities.

Exploitation of Cyclohexylammonium Cation as a Multi-Hydrogen Bond Donor

The cyclohexylammonium (C₆H₁₁NH₃⁺) cation is a key component in forming robust supramolecular architectures due to the hydrogen-bonding capabilities of its ammonium (B1175870) group (-NH₃⁺). This group can donate up to three hydrogen atoms, acting as a multi-hydrogen bond donor. This characteristic allows it to form strong and directional interactions with various hydrogen bond acceptors, such as the nitrogen and sulfur atoms of the thiocyanate anion. nih.govresearchgate.netresearchgate.net

Table 1: Hydrogen Bonding Interactions in this compound Crystal Structure

| Donor-H···Acceptor | Interaction Type | Role in Supramolecular Assembly |

|---|---|---|

| N-H···N | Strong Hydrogen Bond | Links cation and anion within the asymmetric unit. nih.gov |

| N-H···S | Intermolecular Hydrogen Bond | Supports the primary contacts and extends the network into three dimensions. nih.gov |

Construction of Diverse Dimensional Supramolecular Networks

The interplay between the cyclohexylammonium cation and various anions leads to the formation of supramolecular networks with diverse dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The specific architecture is highly dependent on the identity of the counter-anion and the presence of solvent molecules, which influence the hydrogen-bonding patterns. researchgate.netresearchgate.net

For instance, while cyclohexylammonium terephthalate (B1205515) assembles into a 2D network, both cyclohexylammonium nitrate (B79036) and this compound form complex 3D networks. nih.govsemanticscholar.org In the case of this compound, the N-H···N and N-H···S hydrogen-bonding interactions are responsible for linking the ionic components into a robust three-dimensional structure. nih.gov This structural flexibility is further demonstrated in more complex salts; for example, (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O features a 2D-layered structure where layers of the [Ni(NCS)₆]⁴⁻ complex are interconnected with layers of cyclohexylammonium cations and water molecules through hydrogen bonds. mdpi.com The ability to tune the dimensionality of these materials by selecting appropriate counter-anions makes cyclohexylammonium a versatile building block for designing functional materials with specific structural attributes. researchgate.netresearchgate.netresearchgate.net

Table 2: Dimensionality of Supramolecular Networks with Cyclohexylammonium Cation

| Compound | Counter-Anion | Dimensionality of Network | Reference |

|---|---|---|---|

| This compound | SCN⁻ | 3D | nih.gov |

| Cyclohexylammonium nitrate | NO₃⁻ | 3D | semanticscholar.orgnih.gov |

| Cyclohexylammonium terephthalate | C₈H₄O₄²⁻ | 2D | semanticscholar.org |

| (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O | [Ni(NCS)₆]⁴⁻ | 2D | mdpi.com |

Fundamental Role in Coordination Chemistry

This compound is also a valuable precursor in coordination chemistry. It provides both the thiocyanate ligand, which exhibits remarkable coordination versatility, and the cyclohexylammonium cation, which acts as a charge-balancing counterion that can also template the final structure of metal-anion complexes through hydrogen bonding.

Variable Coordination Modes of the Thiocyanate Anion in Metal Complexes

The thiocyanate anion (SCN⁻) is a classic example of an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS), the sulfur atom (thiocyanate, M-SCN), or bridge two metal centers (M-NCS-M' or M-SCN-M'). semanticscholar.orgwikipedia.org This versatility allows it to form a vast number of metal complexes with varied structures and properties. semanticscholar.org The choice of coordination mode is influenced by several factors, including the electronic properties of the metal ion (Hard and Soft Acid-Base theory), steric effects, and the nature of other ligands in the coordination sphere. wikipedia.orgfigshare.com

The thiocyanate ion can adopt terminal (binding to one metal) and various bridging coordination modes, enabling the construction of mononuclear complexes, as well as 1D, 2D, and 3D coordination polymers. semanticscholar.orgmdpi.com For example, bridging modes such as µ₁,₁,₃, µ₁,₁, and µ₁,₃ have been observed, leading to complex polymeric structures. mdpi.com The infrared spectrum is a powerful tool for distinguishing these modes, as the C-N stretching frequency is sensitive to the coordination environment. researchgate.net

Table 3: Coordination Modes of the Thiocyanate (SCN⁻) Anion

| Coordination Mode | Description | Bonding Atom(s) | Typical Metal Ion Preference |

|---|---|---|---|

| Isothiocyanato | Terminal N-bonding | Nitrogen | First-row transition metals (Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺) wikipedia.org |

| Thiocyanato | Terminal S-bonding | Sulfur | Heavier transition metals (Rh³⁺, Ir³⁺, Pt²⁺, Au³⁺) wikipedia.org |

| Bridging | Links two or more metal centers | Nitrogen and Sulfur | Varies; enables formation of coordination polymers semanticscholar.orgmdpi.com |

Formation of Homoleptic Isothiocyanate Metal Anionic Complexes

This compound is frequently used as a precursor to synthesize salts containing homoleptic isothiocyanate metal anionic complexes. In these complexes, the central metal ion is exclusively coordinated by N-bonded thiocyanate ligands. The bulky cyclohexylammonium cation serves to balance the charge of the anionic complex and helps to crystallize the salt.

Notable examples of such complexes synthesized using this compound include:

[Co(NCS)₄]²⁻ : The tetraisothiocyanatocobaltate(II) anion is a well-known complex that exhibits a characteristic deep blue color and a tetrahedral geometry. semanticscholar.orgwikipedia.org The compound (C₆H₁₁NH₃)₂[Co(NCS)₄] has been successfully synthesized and characterized, forming a 3D supramolecular structure. researchgate.netsemanticscholar.org

[Cr(NCS)₆]³⁻ : The hexaisothiocyanatochromate(III) anion forms an octahedral complex. The salt (C₆H₁₁NH₃)₃[Cr(NCS)₆] has been synthesized and studied, demonstrating the utility of cyclohexylammonium as a counterion for trivalent metal complexes. researchgate.netresearchgate.net

[Ni(NCS)₆]⁴⁻ : The hexaisothiocyanatonickelate(II) anion is an octahedral complex. The novel hybrid compound (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O has been synthesized and its crystal structure determined, revealing a 2D-layered arrangement stabilized by hydrogen bonds. mdpi.comresearchgate.net

[Fe(NCS)₆]³⁻ : The hexaisothiocyanatoferrate(III) ion is a classic high-spin octahedral complex known for its intense blood-red color. wikipedia.orglasalle.eduacs.org The synthesis of cyclohexylammonium hexaisothiocyanatoferrate(III) has been reported, highlighting its role in stabilizing this anionic complex. researchgate.net

Table 4: Properties of Homoleptic Isothiocyanate Anionic Complexes with Cyclohexylammonium Cation

| Complex Anion | Metal Ion | Coordination Geometry | Associated Cyclohexylammonium Salt |

|---|---|---|---|

| [Co(NCS)₄]²⁻ | Co(II) | Tetrahedral | (C₆H₁₁NH₃)₂[Co(NCS)₄] semanticscholar.org |

| [Cr(NCS)₆]³⁻ | Cr(III) | Octahedral | (C₆H₁₁NH₃)₃[Cr(NCS)₆] researchgate.netresearchgate.net |

| [Ni(NCS)₆]⁴⁻ | Ni(II) | Octahedral | (C₆H₁₁NH₃)₄[Ni(NCS)₆]·2H₂O mdpi.com |

| [Fe(NCS)₆]³⁻ | Fe(III) | Octahedral | (C₆H₁₁NH₃)₃[Fe(NCS)₆] researchgate.netlasalle.edu |

Prospective Research Directions and Unaddressed Challenges

Development of Novel Green Synthesis Protocols

The traditional synthesis of cyclohexylammonium thiocyanate (B1210189) involved reacting an aqueous solution of cyclohexylamine (B46788) with ammonium (B1175870) thiocyanate at elevated temperatures (85–90 °C), followed by extraction with benzene (B151609) and recrystallization nih.gov. A significant advancement has been the development of a room-temperature synthesis employing a salt metathesis reaction between cyclohexylammonium chloride and sodium thiocyanate (or potassium thiocyanate) in an ethanol (B145695) medium nih.gov. This method offers a near-quantitative yield (around 98-100%) and is procedurally simpler, driven by the precipitation of an inorganic salt like sodium chloride nih.gov.

While this room-temperature method is an improvement, future research should focus on developing truly "green" synthesis protocols. A primary challenge is the reliance on volatile organic solvents like ethanol. Prospective research should investigate:

Solvent-free synthesis: Exploring mechanochemical methods, such as ball milling of the solid reactants (cyclohexylammonium chloride and sodium thiocyanate), could eliminate the need for solvents entirely.

Bio-based solvents: Research into replacing ethanol with greener, bio-derived solvents could reduce the environmental footprint of the synthesis.

Atom economy enhancement: While the metathesis reaction has high yields, a full life-cycle analysis could identify further opportunities to improve atom economy and reduce waste, aligning with the principles of green chemistry.

Exploration of Advanced Spectroscopic and Diffraction Techniques

The structural characterization of cyclohexylammonium thiocyanate has been successfully performed using standard analytical techniques. Its molecular structure, featuring a distorted chair conformation of the cyclohexylammonium ring and extensive hydrogen bonding, was determined by single-crystal X-ray diffraction (SXRD) nih.govresearchgate.netdoaj.org. Spectroscopic analyses using Fourier Transform Infrared (FTIR) and UV-Visible spectroscopy have also been employed to confirm its chemical identity, particularly when used as a precursor for more complex materials researchgate.netsemanticscholar.org.

However, to gain deeper insights into its dynamic behavior and subtle structural features, more advanced techniques could be employed.

Advanced Diffraction: While SXRD provides a precise average structure in the crystalline state, techniques like neutron diffraction could offer more accurate localization of hydrogen atoms, which is crucial for understanding the compound's extensive N—H···N and N—H···S hydrogen-bonding network nih.govresearchgate.net. For nanomaterials derived from this precursor, electron diffraction techniques could be invaluable for structural determination.

Advanced Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the local chemical environments and polymorphism, which is not readily accessible through diffraction alone. In-situ spectroscopic methods , such as variable-temperature FTIR or Raman spectroscopy, could be used to monitor the structural changes during phase transitions or thermal decomposition (pyrolysis), providing critical data for understanding its role as a single-source precursor researchgate.net.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₁NH₃⁺·SCN⁻ |

| Molecular Weight | 158.26 |

| Crystal System | Trigonal |

| Space Group | R3̅:H |

| a (Å) | 23.4036 (6) |

| c (Å) | 8.3373 (2) |

| V (ų) | 3954.8 (2) |

| Z | 18 |

| Temperature (K) | 296 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

Data sourced from Acta Crystallographica Section E researchgate.net.

Expansion of SSP Applications to Other Inorganic Materials Systems

A significant application of this compound is its use as a component in single-source precursors (SSPs) for synthesizing metal sulfide (B99878) and oxide nanostructures. For instance, it is a key ingredient in the synthesis of cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄], which can be pyrolyzed under different atmospheres to yield cobalt sulfide (CoS) or tricobalt tetraoxide (Co₃O₄) nanoparticles researchgate.netsemanticscholar.org. Similarly, it is used to prepare cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate, an SSP for nickel oxide and sulfide nanocrystals mdpi.com.

The primary unaddressed challenge is the expansion of this SSP strategy to a wider range of inorganic materials. Future research should focus on:

Diverse Metal Chalcogenides: Exploring the synthesis of SSPs for other transition metal sulfides (e.g., ZnS, CdS, MoS₂) and extending the methodology to selenides and tellurides by developing analogous selenocyanate (B1200272) and tellurocyanate-based precursors.

Multi-metallic Systems: A significant hurdle is the synthesis of complex, multi-metallic materials (e.g., ternary or quaternary chalcogenides like CuInS₂ or Cu₂ZnSnS₄) from SSPs. Research is needed to design and synthesize precursors that incorporate multiple metals in the correct stoichiometric ratios.

Control over Nanostructure Morphology: While the formation of nanoparticles has been demonstrated, a key challenge is achieving precise control over the size, shape, and crystallinity of the final inorganic product. Future work should investigate how modifying the precursor structure and pyrolysis conditions (e.g., heating rate, atmosphere, surfactants) can be used to tune these properties for specific applications in catalysis, electronics, and energy storage.

Integration into Hybrid Functional Materials for Emerging Technologies

The ionic nature of this compound makes it an attractive candidate for incorporation into hybrid organic-inorganic functional materials. Such materials often leverage the distinct properties of their components to achieve functionalities not possible with either material alone nih.govresearchgate.net. The thiocyanate anion is a versatile building block, capable of forming numerous neutral and anionic metal complexes with various coordination modes semanticscholar.org.

The integration of this compound into advanced functional materials remains largely unexplored. Prospective research directions include:

Solid-State Electrolytes: Thiocyanate-based ionic liquids and organic ionic crystals have shown promise as solid-state ion conductors mdpi.com. A major challenge is to systematically investigate the ionic conductivity of this compound itself or its adducts, potentially leading to the development of new solid electrolytes for batteries and other electrochemical devices.

Perovskite Solar Cells: Organic ammonium halides are integral components of many perovskite solar cells. Research could explore the substitution of traditional halide anions with thiocyanate, using cyclohexylammonium as the cation, to tune the electronic and structural properties of the perovskite layer, potentially improving stability or performance.

Templating Agents: The self-assembly properties of this ionic compound could be harnessed to template the growth of porous inorganic materials or to create ordered nanostructures within a polymer matrix, creating hybrid materials for catalysis, sensing, or separation technologies nih.gov.

Refined Computational Models for Enhanced Predictive Capabilities

Computational modeling provides powerful tools for understanding and predicting the behavior of chemical compounds. While quantum chemical calculations have been used to study the electrochemical oxidation of the thiocyanate anion, and advanced hybrid functionals are being developed for periodic systems, specific and detailed computational studies on this compound are lacking researchgate.netaps.org.

Future research should focus on developing and applying refined computational models to address several key challenges:

Predicting Crystal Structure and Properties: Using Density Functional Theory (DFT) and other first-principles methods to predict the crystal structure, vibrational spectra (for comparison with FTIR and Raman), and electronic properties of this compound and its metal complexes. This would complement experimental characterization and provide a deeper understanding of its bonding and behavior aps.org.

Modeling Pyrolysis Pathways: A significant challenge is to computationally model the thermal decomposition (pyrolysis) of the complex SSPs containing this compound. This would involve simulating the bond-breaking and bond-forming processes to predict the reaction intermediates and final inorganic products, guiding the rational design of new precursors for specific target materials.

Q & A

Q. What are the established protocols for synthesizing cyclohexylammonium thiocyanate, and how can purity be ensured?

this compound is typically synthesized via a salt metathesis reaction between cyclohexylammonium chloride and sodium thiocyanate in aqueous or ethanol solutions. Critical steps include stoichiometric control, refluxing under inert conditions, and recrystallization to achieve high purity (>98%). Purity validation requires elemental analysis, FT-IR spectroscopy (to confirm SCN⁻ bonding modes), and X-ray diffraction (XRD) for structural verification .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal XRD reveals a monoclinic crystal system (space group P2₁/n) with a distorted chair conformation of the cyclohexyl group. Key interactions include N—H⋯S hydrogen bonds between the ammonium group and thiocyanate anion, as well as weaker N—H⋯N interactions. Hirshfeld surface analysis quantifies these contributions, showing ~60% of intermolecular contacts from H-bonding .

Q. What analytical techniques are recommended to distinguish thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?

FT-IR spectroscopy is the primary method: ν(C≡N) stretching frequencies for M-NCS bonding appear at 2050–2100 cm⁻¹, while M-SCN modes show ν(C≡N) at 2060–2120 cm⁻¹ and ν(C-S) at 700–750 cm⁻¹. Quantitative comparison with reference compounds (e.g., KSCN for free SCN⁻) and computational tools (e.g., ReactLab Equilibria) enhance accuracy .

Advanced Research Questions

Q. How can this compound serve as a single-source precursor for nickel or cobalt sulfide/oxide nanocrystals?

Thermal decomposition at 400–600°C under controlled atmospheres (N₂ for sulfides, air for oxides) yields nanocrystals with high surface areas (>150 m²/g). Experimental design must optimize precursor concentration, heating rate, and capping agents. XRD and TEM confirm phase purity (e.g., cubic NiO or hexagonal CoS), while BET analysis quantifies surface area .

Q. What methodological challenges arise in studying thiocyanate-containing systems with kinetic instability, and how are they addressed?

Kinetic instability under high thiocyanate concentrations (e.g., in Fe(III)-SCN complexes) requires stopped-flow techniques combined with global data analysis (ReactLab Equilibria). This approach captures initial absorbance spectra (190–800 nm) and calculates equilibrium constants (e.g., K₁ = 1.2 × 10³ for FeSCN²⁺) while correcting for decomposition artifacts .

Q. How do thermal decomposition pathways of thiourea derivatives impact the reproducibility of thiocyanate-mediated nanoparticle synthesis?

Thiourea isomerizes to ammonium thiocyanate above 170°C, tripling SCN⁻ concentration in melts. Inconsistent preheating durations lead to irreproducible nanoparticle sizes. Mitigation involves strict thermal protocols (e.g., 170°C for 10 min) and real-time monitoring via TGA-DSC to track decomposition stages .

Q. What statistical methods validate thiocyanate quantification in complex matrices (e.g., biological or environmental samples)?

Recovery tests (spiking known SCN⁻ concentrations) and ANOVA are critical. For example, a 102% recovery rate in finger millet samples validated a spectrophotometric method (λ = 460 nm). Independent t-tests compare inter-sample variability, while SNK tests assess treatment effects (p < 0.05) .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported equilibrium constants for thiocyanate complexes?

Discrepancies often stem from kinetic instability or incomplete global data analysis. Re-evaluate studies using stopped-flow techniques with full spectral decomposition (190–800 nm) and compare molar absorptivity values. For example, literature K values for FeSCN²⁺ range 1.1–1.5 × 10³; newer methods using ReactLab yield lower K (1.2 × 10³) but higher ε (4500 L·mol⁻¹·cm⁻¹) .

Q. What strategies ensure reproducibility in XRD phase identification for thiocyanate-derived nanomaterials?

Match experimental XRD patterns (e.g., 2θ = 30° for NiO) with ICDD databases. Use Rietveld refinement to account for preferred orientation in nanocrystalline samples. Cross-validate with Raman spectroscopy (e.g., 520 cm⁻¹ for Ni-S bonds) and EDX for stoichiometric confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.